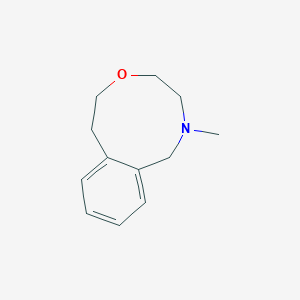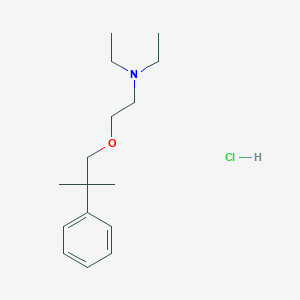![molecular formula C9H15O4P B14284077 Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate CAS No. 139930-58-8](/img/structure/B14284077.png)
Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate is an organophosphorus compound with a unique structure that includes a cyclopentene ring, a phosphonate group, and a dimethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate typically involves the reaction of cyclopent-1-en-1-yl derivatives with dimethyl phosphonate under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the dimethyl phosphonate, followed by nucleophilic addition to the cyclopent-1-en-1-yl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and as a ligand in coordination chemistry. The cyclopentene ring provides additional stability and reactivity, allowing the compound to participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate
- 2,3-Dimethyl-2-cyclopenten-1-one
- Cyclopent-2-en-1-one, 2,3-dimethyl
Uniqueness
This compound is unique due to its combination of a phosphonate group with a cyclopentene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions or electrophilic centers.
Propriétés
Numéro CAS |
139930-58-8 |
|---|---|
Formule moléculaire |
C9H15O4P |
Poids moléculaire |
218.19 g/mol |
Nom IUPAC |
1-(cyclopenten-1-yl)-2-dimethoxyphosphorylethanone |
InChI |
InChI=1S/C9H15O4P/c1-12-14(11,13-2)7-9(10)8-5-3-4-6-8/h5H,3-4,6-7H2,1-2H3 |
Clé InChI |
LIFDLCVMQOMWKS-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC(=O)C1=CCCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


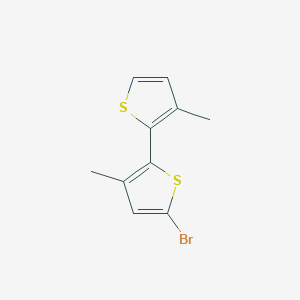
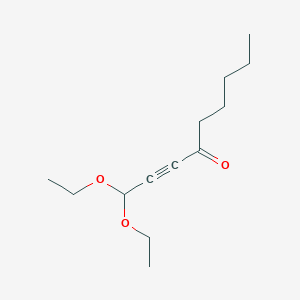
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
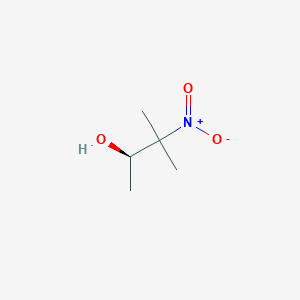
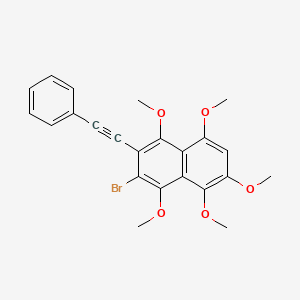
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
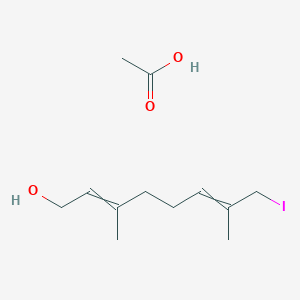
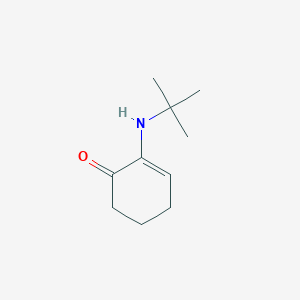

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
